2-bromo-7H-purine

Overview

Description

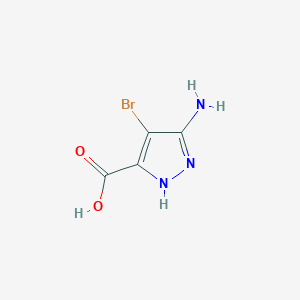

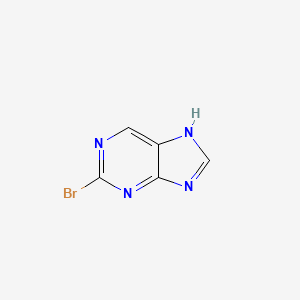

2-Bromo-7H-purine is a brominated derivative of the purine scaffold, which is a fundamental structure for a wide range of biologically active compounds. Purine itself is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring. The bromine atom in 2-bromo-7H-purine is attached to the second position of the purine ring, which can serve as a key intermediate in the synthesis of various nucleoside analogues and pharmaceuticals.

Synthesis Analysis

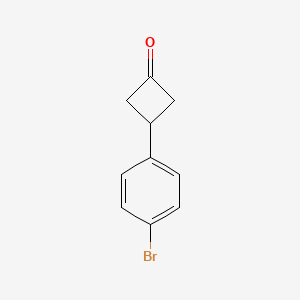

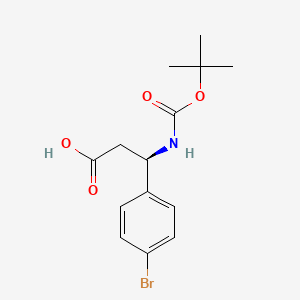

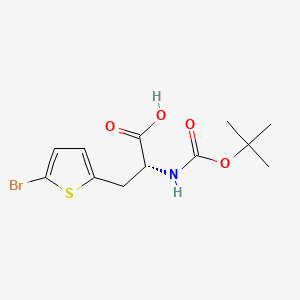

The synthesis of purine derivatives can be complex due to the presence of multiple reactive sites that can lead to regioisomeric products. For instance, the coupling of 2-bromo-3-benzoyloxycyclobutanone with purine under basic conditions leads to the formation of N-7 and N-9 alkylated products in equal amounts . This indicates that the 2-bromo substituent in the purine ring can influence the regioselectivity of the reaction. Additionally, the synthesis of 2,6,8-trisubstituted purine nucleosides using 8-bromoguanosine as a precursor demonstrates the versatility of brominated purines in nucleoside analog synthesis .

Molecular Structure Analysis

The molecular structure of 2-bromo-7H-purine is characterized by the presence of a bromine atom at the second position of the purine ring. The structural assignments of purine derivatives are often confirmed using NMR techniques, which provide insights into the relative stereochemistry and regioisomerism of the synthesized compounds . The presence of the bromine atom can also influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

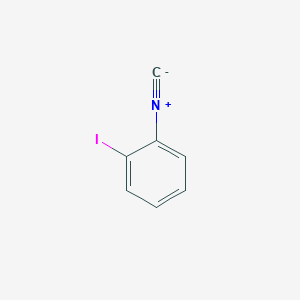

Brominated purines, such as 2-bromo-7H-purine, can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr). The reactivity of brominated purines in SNAr reactions has been studied, with the reactivity order observed as F > Br > Cl > I for certain nucleophiles . This suggests that the bromine atom in 2-bromo-7H-purine can be displaced by other nucleophiles under appropriate conditions, leading to a wide range of potential derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-7H-purine are influenced by the bromine substituent, which can affect the compound's solubility, melting point, and stability. The introduction of the bromine atom can also impact the compound's ability to participate in hydrogen bonding and its overall polarity. These properties are crucial when considering the compound's application in pharmaceuticals and its behavior in biological systems.

Scientific Research Applications

Synthesis and Biological Properties

- Synthesis of Derivatives: Purine derivatives, including 2-bromo-7H-purine, are synthesized for their potential use as antimicrobial and antiviral agents. Methods have been developed for synthesizing these compounds, exploring their physical and chemical properties, and assessing their biological activity (Ivanchenko, 2018).

- Antimicrobial Activity: 2-bromo-7H-purine derivatives have shown promising antimicrobial and antifungal activities, indicating potential applications in treating infections (Romanenko et al., 2016).

Chemical Properties and Applications

- Purine Nucleobases as Ligands: Purine nucleobases, including 2-bromo-7H-purine, are studied for their ability to form coordinative bonds with metal ions. This has implications in the field of inorganic chemistry and material science (Brackemeyer et al., 2014).

- Mutagenic Effect in Phage T4: Studies on the mutagenic effects of purine analogues, such as 2-bromo-7H-purine, on T4 phages have been conducted. This research provides insights into genetic mutations and cellular processes (Freese, 1959).

Biological Studies

- Study of Electron Radicals: Investigations into electron gain and loss radicals stabilized on purine, including 2-bromo-7H-purine, offer insights into DNA interactions and the effects of radiation (Kar & Bernhard, 1983).

- Nucleic Acid Replication: The incorporation of 2-bromo-7H-purine derivatives into DNA replication processes in slow turnover cells has been studied, contributing to our understanding of cell proliferation (Neese et al., 2002).

Medicinal Chemistry

- Antitumor Potential: 2-bromo-7H-purine derivatives have been designed and synthesized for evaluation as potential antitumor compounds. Studies include structure-activity relationships and biological assays to assess their efficacy (Salas et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

2-Bromo-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The primary targets of purine derivatives are often associated with various cellular pathways necessary for the proper functioning of cells . .

Mode of Action

Purine derivatives are known to interact with their targets and cause changes at the molecular level . These changes can influence many cellular pathways, affecting the function and behavior of cells .

Biochemical Pathways

Purine derivatives, including 2-Bromo-7H-purine, are involved in numerous biochemical pathways. They play a crucial role in the de novo biosynthesis of purines, a process that is present in organisms in all three domains of life . This pathway involves the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5’-monophosphate (IMP) via several highly conserved steps .

Pharmacokinetics

A related compound, 6-bromo-7-[11c]methylpurine, has been synthesized for use as a radiotracer in positron emission tomography (pet) to measure multidrug resistance-associated protein 1 (mrp1) transport activity in different tissues .

Result of Action

When these molecules present a homeostatic imbalance, the stability and survival of the cellular systems can become compromised .

properties

IUPAC Name |

2-bromo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUFPZIGOAEYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404113 | |

| Record name | 2-bromo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28128-15-6 | |

| Record name | 28128-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.